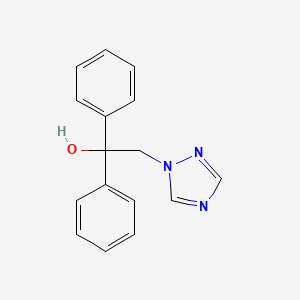
7-Bromo-2-chloro-3-phenylquinoline
説明
7-Bromo-2-chloro-3-phenylquinoline is a compound that belongs to the quinoline family, characterized by the presence of a bromine and a chlorine atom on the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and applications in coordination chemistry. The compound's structure is related to various other quinoline derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of halogenated quinoline derivatives, such as 7-Bromo-2-chloro-3-phenylquinoline, often involves multistep reactions including the formation of an amino intermediate followed by halogenation using methods like the Sandmeyer reaction . Other related compounds, such as 7-bromoquinolin-8-ol, are synthesized through direct bromination of hydroxyquinoline derivatives . The synthesis of these compounds is crucial as it allows for the exploration of their coordination behavior with metal ions and their potential use in the development of new materials and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-chloro-3-phenylquinoline and related compounds is often determined using X-ray crystallography. This technique reveals the orientation of the halogen atoms and the overall geometry of the molecule, which can influence its reactivity and interaction with other molecules . For instance, the presence of halogen atoms can lead to the formation of halogen bonds, which can affect the crystal packing and the stability of the compound .
Chemical Reactions Analysis
Halogenated quinolines participate in various chemical reactions, including coordination with metal ions to form complexes. The selectivity of coordination sites and the behavior of these ligands in the presence of different metal ions have been investigated, revealing the versatility of these compounds in forming complexes with distinct properties . Additionally, the reactivity of these compounds can be further modified through the introduction of various substituents, which can lead to the formation of novel structures with unique chemical and physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2-chloro-3-phenylquinoline are influenced by its molecular structure. The presence of halogen atoms contributes to the compound's lipophilicity, which can affect its solubility and potential biological activity. Vibrational spectroscopic studies, such as FTIR and FT-Raman, provide insights into the fundamental modes of the compound and can be used to confirm the molecular structure . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, are crucial for understanding the stability and reactivity of the compound . These properties are essential for the potential application of these compounds in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Synthetic Methods and Intermediates
- The synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including derivatives like 7-bromo-2-chloro-3-phenylquinoline, involves a novel procedure, including the synthesis of an amino intermediate and its replacement with halogens using the Sandmeyer reaction (Raveglia et al., 1997).
- A compound structurally similar to 7-bromo-2-chloro-3-phenylquinoline, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, serves as a key intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its significance in the development of therapeutic agents (Lei et al., 2015).
Cross-Coupling Reactions
- 7-Bromo-2-chloro-3-phenylquinoline and its analogs are used in Suzuki cross-coupling reactions, which are essential for creating complex organic compounds. These reactions are facilitated by palladium catalysis in water, underscoring the compound's utility in green chemistry (Friesen & Trimble, 2004).
Photochemical Applications
- Derivatives of 7-bromo-2-chloro-3-phenylquinoline are employed in the synthesis of photochromic compounds like spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], indicating its role in developing materials with light-responsive properties (Voloshin et al., 2008).
Metal Ion Coordination and Catalysis
- In coordination chemistry, 7-bromo-2-chloro-3-phenylquinoline and similar compounds exhibit selectivity in binding with metal ions like Ni(II), Zn(II), and Cd(II). This characteristic is crucial for designing metal complexes with specific properties (Huang et al., 1990).
Synthesis of Antitumor Agents
- The compound has been utilized in the synthesis of 7-chloro-4-phenoxyquinolines with potential antitumor properties, demonstrating its application in medicinal chemistry (Kouznetsov et al., 2016).
Antimalarial Activity
- Research on 7-substituted 4-aminoquinolines, related to 7-bromo-2-chloro-3-phenylquinoline, has shown activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, highlighting its potential in antimalarial drug development (De et al., 1998).
Safety And Hazards
特性
IUPAC Name |
7-bromo-2-chloro-3-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMHZORVXHEODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607553 | |
| Record name | 7-Bromo-2-chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloro-3-phenylquinoline | |
CAS RN |
85274-44-8 | |
| Record name | 7-Bromo-2-chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)



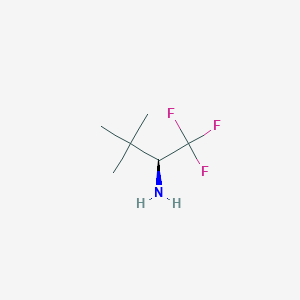
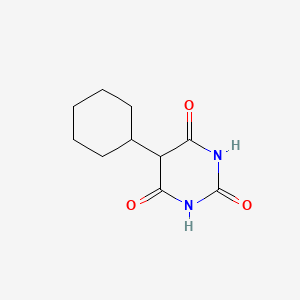
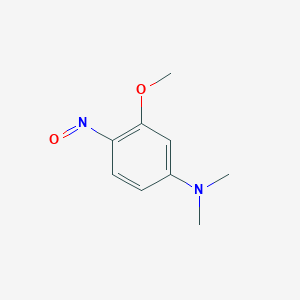
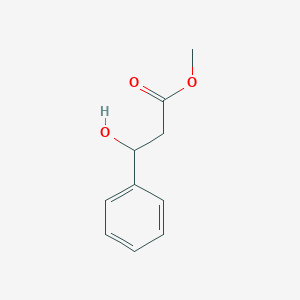
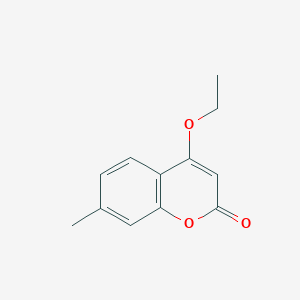
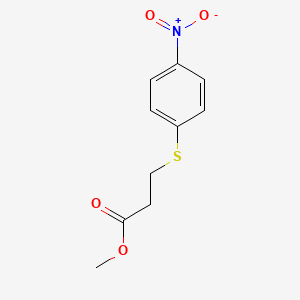
![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)

